3-(Nitromethyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-(Nitromethyl)-1lambda6-thiolane-1,1-dione is a compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)-1lambda6-thiolane-1,1-dione typically involves the nitration of a suitable precursor. One common method is the nitration of thiolane derivatives using nitrating agents such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4). The reaction is usually carried out under controlled temperature conditions to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Nitromethyl)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Amines: Formed through the reduction of the nitro group.
Nitroso Compounds: Formed through the oxidation of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-(Nitromethyl)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as explosives and dyes.
Mechanism of Action
The mechanism of action of 3-(Nitromethyl)-1lambda6-thiolane-1,1-dione involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Nitromethane: A simple nitro compound used as a solvent and in organic synthesis.
Nitrobenzene: An aromatic nitro compound used in the production of aniline and other chemicals.
2-Nitropropane: A nitroalkane used as a solvent and in chemical synthesis.
Uniqueness
3-(Nitromethyl)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
3-(nitromethyl)thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRINNZCUJIOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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